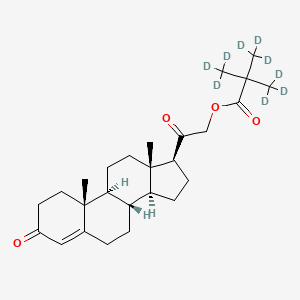
Desoxycorticosterone Pivalate-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desoxycorticosterone Pivalate-d9 is a deuterated form of Desoxycorticosterone Pivalate, a synthetic mineralocorticoid hormone. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of mineralocorticoids. The compound is characterized by the replacement of hydrogen atoms with deuterium, which helps in tracing and analyzing metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
Desoxycorticosterone Pivalate-d9 is synthesized through a multi-step process that involves the introduction of deuterium atoms into the Desoxycorticosterone Pivalate molecule. The synthesis typically starts with the preparation of deuterated precursors, followed by esterification and purification steps. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to achieve high yields and purity, ensuring that the final product meets the stringent requirements for scientific research applications.
化学反応の分析
Types of Reactions
Desoxycorticosterone Pivalate-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
科学的研究の応用
Desoxycorticosterone Pivalate-d9 is widely used in scientific research, including:
Chemistry: It is used to study the metabolic pathways and stability of mineralocorticoids.
Biology: The compound helps in understanding the role of mineralocorticoids in cellular processes.
Medicine: It is used in pharmacokinetic and pharmacodynamic studies to develop new therapeutic agents.
Industry: The compound is used in the development of new drugs and in quality control processes.
作用機序
Desoxycorticosterone Pivalate-d9 exerts its effects by binding to the mineralocorticoid receptor. This interaction leads to the formation of a steroid-receptor complex, which translocates to the nucleus and binds to chromatin. This binding results in the transcription of specific genes, leading to the regulation of electrolyte balance and water retention in the body .
類似化合物との比較
Similar Compounds
Desoxycorticosterone Pivalate: The non-deuterated form of the compound.
Desoxycorticosterone Trimethylacetate: Another ester form of desoxycorticosterone.
Fludrocortisone: A synthetic corticosteroid with mineralocorticoid properties.
Uniqueness
Desoxycorticosterone Pivalate-d9 is unique due to the presence of deuterium atoms, which makes it an invaluable tool for tracing metabolic pathways and studying the pharmacokinetics of mineralocorticoids. This deuterated form provides more accurate and detailed insights compared to its non-deuterated counterparts.
特性
分子式 |
C26H38O4 |
|---|---|
分子量 |
423.6 g/mol |
IUPAC名 |
[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propanoate |
InChI |
InChI=1S/C26H38O4/c1-24(2,3)23(29)30-15-22(28)21-9-8-19-18-7-6-16-14-17(27)10-12-25(16,4)20(18)11-13-26(19,21)5/h14,18-21H,6-13,15H2,1-5H3/t18-,19-,20-,21+,25-,26-/m0/s1/i1D3,2D3,3D3 |
InChIキー |
VVOIQBFMTVCINR-XUFLEOPMSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
正規SMILES |
CC12CCC3C(C1CCC2C(=O)COC(=O)C(C)(C)C)CCC4=CC(=O)CCC34C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




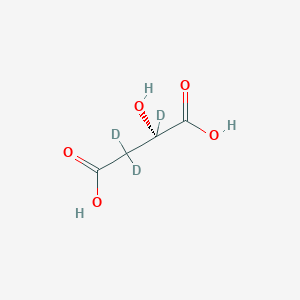
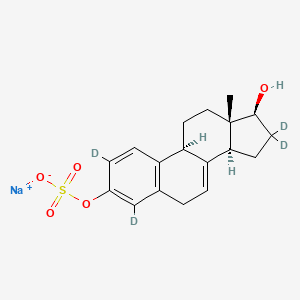
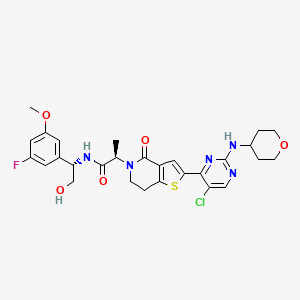
![(2S)-6-amino-2-[2-[[(2S)-2-[6-aminohexanoyl-[2-[[(2S)-2-[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]ethyl-(3-sulfanylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]ethyl-[5-(diaminomethylideneamino)pentanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12422761.png)
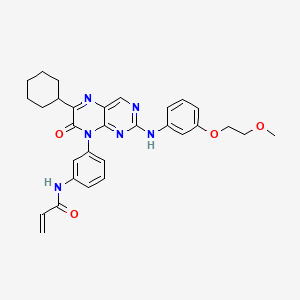
![cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val]](/img/structure/B12422780.png)
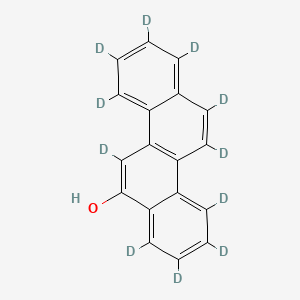

![N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide](/img/structure/B12422790.png)



